![molecular formula C14H10ClF3O B2498876 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene CAS No. 478032-57-4](/img/structure/B2498876.png)

1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzene derivatives, such as "1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene," often involves direct and mild formylation methods utilizing reagents like dichloromethyl methyl ether and silver trifluoromethanesulfonate under controlled temperature conditions to preserve the phenolic hydroxyl group's integrity (Ohsawa, Yoshida, & Doi, 2013). Other related methods include electrochemical procedures and the use of triformates as non-reacting CO sources in carbonylation reactions, highlighting the versatility in the synthesis approaches for similar compounds (Jiang, Qi, & Wu, 2016).

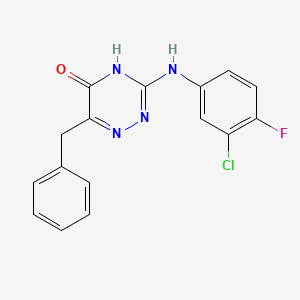

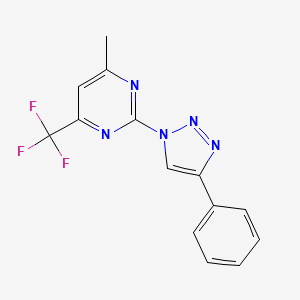

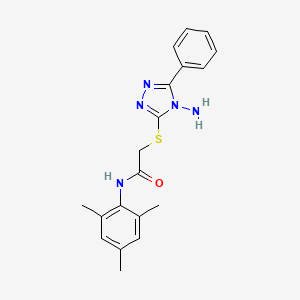

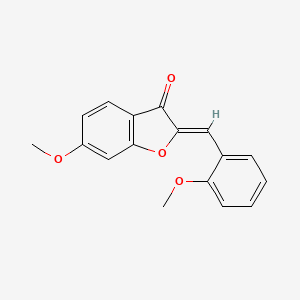

Molecular Structure Analysis

Investigations into the molecular structure of benzene derivatives reveal the significance of X-ray crystallography in understanding conformational details. For instance, studies on compounds with similar structural frameworks indicate the importance of the spatial arrangement of substituents and their impact on the molecule's physical properties and reactivity (Hay & Mackay, 1982).

Chemical Reactions and Properties

Chemical reactions involving "1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene" and its analogs often include electropolymerization, electrophilic substitution, and carbonylation. These reactions are influenced by the presence of functional groups, as demonstrated in the trifluoromethylation of phenol derivatives, where the benzylic C-H bond is selectively substituted (Egami, Ide, Kawato, & Hamashima, 2015).

Physical Properties Analysis

The physical properties of benzene derivatives, including "1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene," are closely tied to their molecular structure. Parameters such as solubility, thermal stability, and melting points are essential for understanding their behavior in different environments and applications. For example, hyperbranched polyimides synthesized from similar compounds exhibit good solubility and high thermal stability, indicating their potential for various industrial applications (Rigana, Thirukumaran, Shanthi, & Sarojadevi, 2016).

Chemical Properties Analysis

The chemical properties of "1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene" are characterized by its reactivity towards different chemical agents and conditions. Studies on related compounds have shown how specific functional groups can affect electrophilic and nucleophilic reactions, as well as the compound's overall reactivity profile (Uneyama, Hasegawa, Kawafuchi, & Torii*, 1983).

Scientific Research Applications

Polymer Development

One significant application of compounds related to 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene is in the development of advanced polymeric materials. For instance, the preparation and performance study of a polyimide film, using a derivative of this compound, showed promising properties for industrial applications (Fu Ju-sun, 2010).

Material Synthesis and Characterization

In another study, the synthesis and characterization of novel fluorine-containing polyetherimide demonstrated the utility of similar compounds in producing materials with unique properties, such as high-temperature stability and specific mechanical characteristics (Yu Xin-hai, 2010).

Crystal Structure Analysis

The crystal structures of several trifluoromethyl-substituted compounds, including derivatives of 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene, have been analyzed to understand their molecular arrangement and interactions. This research is crucial in material science for designing molecules with desired physical and chemical properties (Bin Li et al., 2005).

Formylation Methods

The compound has also been used in developing novel formylation methods for substituted benzenes, showcasing its potential in organic synthesis and chemical manufacturing (K. Ohsawa et al., 2013).

Photochemical Studies

Its derivatives have been studied for their photochemical properties, especially in the context of photoacid generation, which is relevant in photolithography and other technological applications (G. Pohlers et al., 1997).

properties

IUPAC Name |

1-(chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3O/c15-9-10-4-1-2-7-13(10)19-12-6-3-5-11(8-12)14(16,17)18/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBWTKIBCCMIBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-Bromobenzoyl)piperidin-4-yl]-4-methylisoxazol-5-amine](/img/structure/B2498796.png)

![1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2498799.png)

![2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine](/img/structure/B2498803.png)

![8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2498804.png)

methanone](/img/structure/B2498805.png)

![7-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2498807.png)

![1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2498810.png)

![5-methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B2498811.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2498812.png)